N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-{3-[(2-fluorophenyl)carbonyl]-1H-indol-1-yl}acetamide
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Overview
Description
N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-[3-(2-FLUOROBENZOYL)-1H-INDOL-1-YL]ACETAMIDE is a complex organic compound that features a unique combination of structural elements This compound is characterized by the presence of a benzodioxepin ring, an indole moiety, and a fluorobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-[3-(2-FLUOROBENZOYL)-1H-INDOL-1-YL]ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxepin Ring: The benzodioxepin ring can be synthesized through the cyclization of catechol derivatives with appropriate alkylating agents.
Introduction of the Indole Moiety: The indole moiety can be introduced via a Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Attachment of the Fluorobenzoyl Group: The fluorobenzoyl group can be attached through acylation reactions using fluorobenzoyl chloride and suitable amines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-[3-(2-FLUOROBENZOYL)-1H-INDOL-1-YL]ACETAMIDE undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorobenzoyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-[3-(2-FLUOROBENZOYL)-1H-INDOL-1-YL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-[3-(2-FLUOROBENZOYL)-1H-INDOL-1-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1,5-benzodioxepin derivatives: .
Indole derivatives: .
Fluorobenzoyl compounds: .
Uniqueness
N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-[3-(2-FLUOROBENZOYL)-1H-INDOL-1-YL]ACETAMIDE is unique due to its combination of structural elements, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H23FN2O4 |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-[3-(2-fluorobenzoyl)indol-1-yl]acetamide |
InChI |
InChI=1S/C27H23FN2O4/c28-22-8-3-1-7-20(22)27(32)21-16-30(23-9-4-2-6-19(21)23)17-26(31)29-15-18-10-11-24-25(14-18)34-13-5-12-33-24/h1-4,6-11,14,16H,5,12-13,15,17H2,(H,29,31) |
InChI Key |
QJPJNUSXYVYCNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)CNC(=O)CN3C=C(C4=CC=CC=C43)C(=O)C5=CC=CC=C5F)OC1 |
Origin of Product |
United States |
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